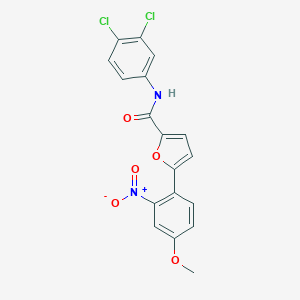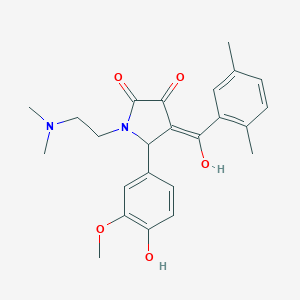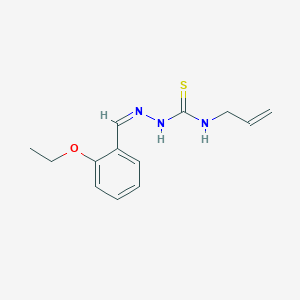![molecular formula C22H23N3O5 B255008 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPH, is a chemical compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential pharmacological properties, including its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Wirkmechanismus
DPH acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function and memory.
Biochemical and Physiological Effects:
DPH has been shown to have a number of biochemical and physiological effects, including an increase in acetylcholine levels in the brain, an improvement in cognitive function and memory, and an increase in neuronal excitability and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPH is its potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been shown to have a high degree of selectivity for acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholine on neuronal excitability and synaptic plasticity. However, one limitation of DPH is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on DPH. One area of interest is the development of new analogs of DPH that have improved pharmacological properties, such as longer half-lives or increased selectivity for acetylcholinesterase. Additionally, there is potential for DPH to be used in the treatment of neurological disorders, such as Alzheimer's disease, where there is a deficiency in acetylcholine. Finally, further research is needed to fully understand the mechanism of action of DPH and its potential therapeutic applications.
Synthesemethoden
DPH can be synthesized using a variety of methods, including the reaction of 4-nitrobenzaldehyde with 1,3-dimethyl-2-amino propane, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-nitrobenzaldehyde with 1,3-dimethylamino-2-propanol, followed by the addition of ethyl acetoacetate and subsequent cyclization.
Wissenschaftliche Forschungsanwendungen
DPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been used to investigate the effects of acetylcholine on neuronal excitability and synaptic plasticity.
Eigenschaften
Produktname |
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C22H23N3O5 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23N3O5/c1-23(2)13-6-14-24-19(15-9-11-17(12-10-15)25(29)30)18(21(27)22(24)28)20(26)16-7-4-3-5-8-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+ |
InChI-Schlüssel |
WHLDLSSCVXFUHW-CZIZESTLSA-N |
Isomerische SMILES |
C[NH+](C)CCCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C[NH+](C)CCCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)

![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)


![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)

![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)

![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
